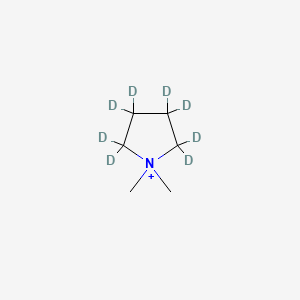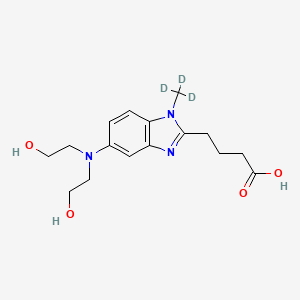
Dihydroxy Bendamustine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxy Bendamustine-d3 is a derivative of Bendamustine, a bifunctional alkylating agent used primarily in the treatment of hematologic malignancies such as chronic lymphocytic leukemia and non-Hodgkin’s lymphoma . This compound is characterized by the presence of two hydroxyl groups, which are introduced through hydrolysis .
Preparation Methods
The synthesis of Dihydroxy Bendamustine-d3 involves several steps, starting from Bendamustine hydrochloride. The process typically includes hydrolysis to introduce the hydroxyl groups. The synthetic route involves the following steps :
Hydrolysis: Bendamustine hydrochloride is subjected to hydrolysis to form monohydroxy and dihydroxy derivatives.
Protection/Deprotection: Benzyl-protection and deprotection of the amine and carboxylic acid groups are performed to ensure selective reactions.
Saponification: The ester groups are hydrolyzed to form the corresponding acids.
Ring-Opening Reaction: Oxirane rings are opened to introduce additional functional groups.
Esterification: Fischer or Steglish esterification is used to form ester linkages.
Chemical Reactions Analysis
Dihydroxy Bendamustine-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . Major products formed from these reactions include various derivatives with modified functional groups.
Scientific Research Applications
Dihydroxy Bendamustine-d3 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of hydroxylated alkylating agents.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored for its potential use in targeted cancer therapies due to its ability to form crosslinks with DNA.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of Dihydroxy Bendamustine-d3 involves the formation of electrophilic alkyl groups that covalently bond to DNA molecules. This results in intra- and inter-strand crosslinks, leading to DNA damage and cell death . The compound can induce cell death through both apoptotic and non-apoptotic pathways, making it effective even in cells lacking functional apoptotic pathways .
Comparison with Similar Compounds
Dihydroxy Bendamustine-d3 is unique compared to other similar compounds due to its dual hydroxyl groups, which enhance its reactivity and potential applications. Similar compounds include:
Monohydroxy Bendamustine: A derivative with a single hydroxyl group, less reactive than this compound.
N-desmethyl Bendamustine: A metabolite with a demethylated nitrogen atom, differing in its metabolic pathway and activity
Properties
IUPAC Name |
4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDIDKYVZPCNV-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

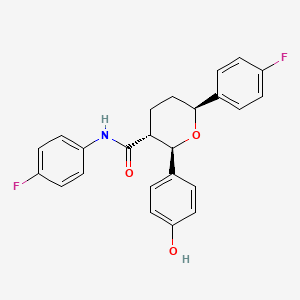

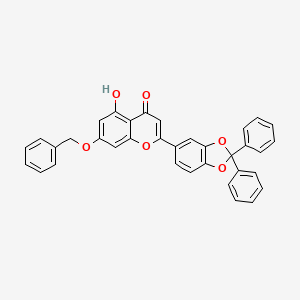
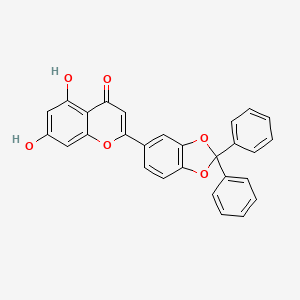
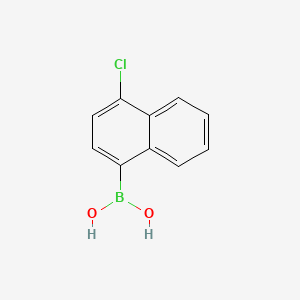
![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
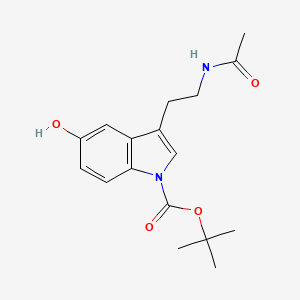
![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)

